
N,N-Dibutyl-1,1,1-trimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-1,1,1-trimethylsilanamine: is an organosilicon compound with the molecular formula C14H33NSi. It is a derivative of silanamine, where the nitrogen atom is bonded to two butyl groups and a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dibutyl-1,1,1-trimethylsilanamine can be synthesized through the reaction of dibutylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
(C4H9)2NH+(CH3)3SiCl→(C4H9)2NSi(CH3)3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibutyl-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various silyl-substituted amines.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a silylating agent to protect functional groups during chemical synthesis.
Biology: The compound is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-1,1,1-trimethylsilanamine involves its ability to form stable bonds with various functional groups. The trimethylsilyl group provides steric hindrance, protecting the nitrogen atom and allowing selective reactions. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of surface properties in materials science.
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-1,1,1-trimethylsilanamine
- N,N-Dimethyl-1,1,1-trimethylsilanamine
- N,N-Dibutyl-1,1,1-triethylsilanamine
Comparison: N,N-Dibutyl-1,1,1-trimethylsilanamine is unique due to its longer butyl chains compared to the ethyl or methyl groups in similar compounds. This results in different steric and electronic properties, making it suitable for specific applications where bulkier substituents are required. The compound’s reactivity and stability are also influenced by the length of the alkyl chains, providing distinct advantages in certain chemical reactions and industrial processes.
Eigenschaften
CAS-Nummer |
3553-86-4 |
|---|---|
Molekularformel |
C11H27NSi |
Molekulargewicht |
201.42 g/mol |
IUPAC-Name |
N-butyl-N-trimethylsilylbutan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-6-8-10-12(11-9-7-2)13(3,4)5/h6-11H2,1-5H3 |
InChI-Schlüssel |
HBJBDCQZMCBJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


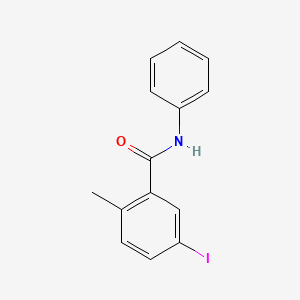
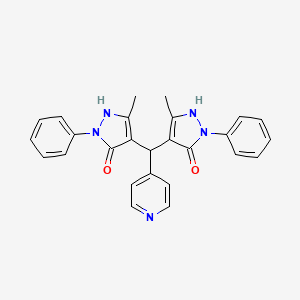
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)
![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)

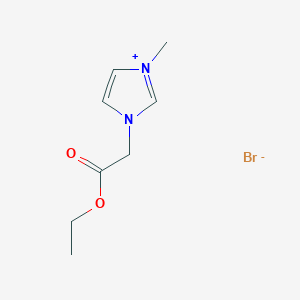
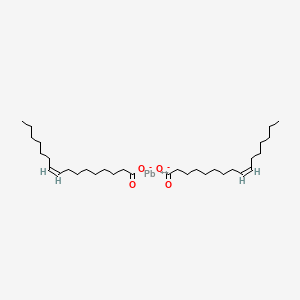
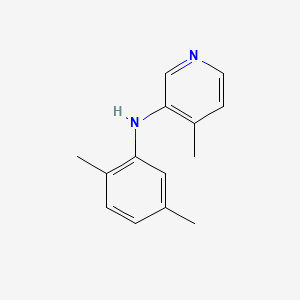
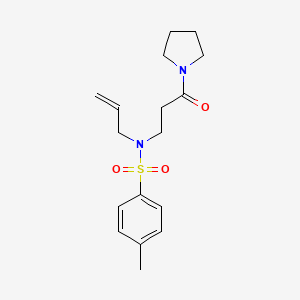
![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)
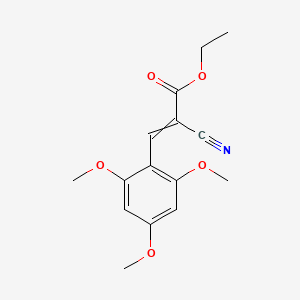

![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
